ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate
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Overview
Description
The compound “ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate” is a complex organic molecule that contains several functional groups. These include an ethyl group, a fluorophenyl group, an amino group, a methyl group, and a triazole group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms, is particularly notable. This ring is aromatic and can participate in pi stacking interactions, which could be relevant in its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group (-NH2) is a common site of reactivity in many chemical reactions. It can act as a nucleophile, forming bonds with electrophilic carbon atoms, or it can accept a proton to form a positively charged ammonium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl group could make it more hydrophobic, while the amino group could allow it to form hydrogen bonds. The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including 1,2,4-triazole compounds. For instance:
- Novel 1,2,4-triazole derivatives, including those with a 2,4-difluoro group on the phenyl moiety, have demonstrated cytotoxic effects .
- Designing triple-acting PPARα, -γ, and -δ agonists is an area of interest. Investigating the effects of ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate on these receptors could be valuable .
Antiviral Activity
Cytotoxic Effects
PPAR Agonist Potential
Mechanism of Action
Target of action
For example, some 1,2,4-triazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Mode of action
Many 1,2,4-triazole derivatives are thought to exert their effects by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical pathways
Without specific information on “ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate”, it’s difficult to say which biochemical pathways it might affect. Given the biological activities of other 1,2,4-triazole derivatives, it’s possible that this compound could affect pathways related to inflammation, viral replication, or cell proliferation .
Result of action
Based on the activities of other 1,2,4-triazole derivatives, it’s possible that this compound could have effects such as reducing inflammation, inhibiting viral replication, or killing cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[5-[(4-fluoroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c1-2-20-13(19)7-11-16-12(18-17-11)8-15-10-5-3-9(14)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKZPJMUMVAMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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